笼化荧光素马来酰亚胺*

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

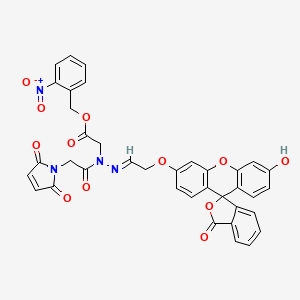

Caged fluorescein maleimide is a masked dye that is initially colorless and nonfluorescent . When illuminated with UV light, it undergoes a rapid uncaging reaction and releases a highly fluorescent dye . It is used to label free thiol groups with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies .

Synthesis Analysis

A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . The facile modifications provide a simple methodology to expand the scope of maleimide-based dyes and also provide insight into the relationship between substitution pattern and optical properties .Molecular Structure Analysis

The molecular formula of Fluorescein-5-Maleimide is C24H13NO7 . It has a molecular weight of 427.4 . The excitation wavelength is 494nm and the emission wavelength is 518nm . The fluorescein molar extinction coefficient is ≥ 80,000M-1 cm-1 .Chemical Reactions Analysis

The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction . At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis

A practical strategy is proposed to significantly tune the spectroscopic signals and electrical properties of maleimide by chemical modification, which effectively enhances the fluorescence emission intensity and facilitates the electron charge separation of maleimide .科学研究应用

1. 用于研究细胞动力学的新型笼化荧光团

笼化荧光素衍生物,如 (小林等人,2007) 所讨论的新型硝基苄基笼化荧光素衍生物,对于研究细胞内的细胞谱系和蛋白质动力学至关重要。这些衍生物显示出比传统笼化荧光素更好的激活速度和更大的荧光增强,提高了它们在生物学应用中的实用性。

2. 蛋白质修饰的靶向激活光触发剂

(林等人,2012) 的工作展示了靶向激活光触发剂的使用,这些触发剂只有在与特定分子靶标(如含硫醇的蛋白质)结合后才会被激活。这种方法结合了光触发剂、马来酰亚胺等电子受体和笼化的离去基团,为生物系统中的光释放过程提供了精确的控制。

3. 使用马来酰亚胺的生物偶联技术

马来酰亚胺,包括与荧光团偶联的马来酰亚胺,已被广泛用于蛋白质的位点选择性修饰,正如 (雷诺等人,2018) 所强调的。该技术在创建免疫毒素和抗体偶联药物方面至关重要,近期的发展解决了可逆性和稳定性等问题。

4. DNA 表面结构的光诱导点击化学

(科布斯等人,2017) 使用光笼化二烯烃,与功能性马来酰亚胺反应,用于 DNA 表面图案化。这种利用光诱导反应的方法允许以高精度创建复杂的生物阵列。

5. 笼化化合物在细胞化学和生理学中的应用

如 (埃利斯-戴维斯,2007) 所解释的,笼化荧光素马来酰亚胺等笼化化合物以一种非活性形式封装生物分子,该形式可以通过光激活。该技术在神经科学中特别有用,用于以高空间和时间分辨率控制扰动生物过程。

6. 硫醇活化的三重态-三重态湮灭上转换

(马哈茂德和赵,2016) 开发了一种使用马来酰亚胺笼化苝的硫醇激活系统,展示了一个独特的上转换过程。这种方法与研究有机生色团中的三重激发态有关,并可能在生物成像中得到应用。

7. 双光子闪光光解用于研究细胞间通讯

(索勒等人,2003) 利用笼化化合物的双光子闪光光解,包括荧光素,来研究细胞系统的空间和时间特性。这种方法有助于揭示复杂的细胞相互作用和运动,例如晶状体组织和心肌细胞中的相互作用和运动。

8. 笼化蛋白质偶联物用于光定向产生蛋白质活性

(马里奥特,1994) 描述了笼化蛋白质复合物的制备,包括与荧光素马来酰亚胺结合的笼化 G 肌动蛋白偶联物。该技术可以控制蛋白质的激活,这对于研究活细胞中的蛋白质调节非常有价值。

作用机制

The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence and the dual sensing of analytes using fluorescent sensors is still a topic of high interest .

安全和危害

未来方向

Caged fluorescein maleimide can be tracked to analyze molecular dynamics such as diffusion, flow directions and velocities . It shows fluorescence turn-on property upon reacting with unfolded proteins in vitro and in live cells under proteostatic stress conditions . This could have widespread use in the generation of diverse conjugates .

属性

IUPAC Name |

(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVMMLGSUDDYSY-DVRIZHICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caged fluorescein maleimide* | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)

![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)